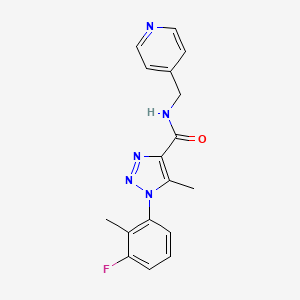

1-(3-fluoro-2-méthylphényl)-5-méthyl-N-(pyridin-4-ylméthyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16FN5O and its molecular weight is 325.347. The purity is usually 95%.

BenchChem offers high-quality 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Conception de médicaments contenant du bore

Les acides boroniques et leurs esters, y compris ce composé, jouent un rôle crucial dans le développement de médicaments. Les chercheurs explorent leur potentiel en tant que transporteurs de bore pour la thérapie de capture neutronique. Cependant, ces composés présentent une stabilité limitée dans l'eau en raison de l'hydrolyse. La cinétique de l'hydrolyse dépend des substituants sur le cycle aromatique, et la vitesse de réaction s'accélère considérablement au pH physiologique. Il faut faire preuve de prudence lorsqu'on envisage d'utiliser des esters pinacoliques de l'acide boronique à des fins pharmacologiques .

Mécanisme D'action

Target of Action

The compound “1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide” contains a triazole ring, which is a common motif in many pharmaceutical drugs. Triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and antitumor properties . The specific target would depend on the exact configuration and functional groups present in the compound.

Mode of Action

The mode of action would depend on the specific target of the compound. For instance, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of a specific metabolite. The presence of a carboxamide group could potentially enable the compound to form hydrogen bonds with its target, influencing the compound’s interaction with its target .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Based on the biological activities associated with triazole derivatives, it could be involved in pathways related to cell growth and proliferation, or microbial metabolism .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetics of “1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide” would depend on factors such as its chemical stability, solubility, and the presence of functional groups that might interact with metabolic enzymes .

Result of Action

The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound has antitumor properties, it might lead to cell cycle arrest or apoptosis in cancer cells .

Action Environment

The action of “1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide” could be influenced by various environmental factors, such as pH and temperature, which can affect the compound’s stability and interaction with its target .

Activité Biologique

The compound 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following formula:

- Molecular Formula : C17H16FN5O

- Molecular Weight : 325.34 g/mol

- CAS Number : 1326827-47-7

The presence of fluorine and the triazole ring contributes to its unique biological properties, enhancing lipophilicity and membrane permeability.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of various triazole derivatives, including the compound . The following table summarizes key findings related to its anticancer efficacy:

Case Studies

- Inhibition of Thymidylate Synthase : A study demonstrated that fluorinated triazoles could effectively inhibit thymidylate synthase, a key enzyme in DNA synthesis, leading to reduced proliferation of cancer cells .

- Topoisomerase II Inhibition : Another investigation revealed that certain triazole derivatives could inhibit topoisomerase II, resulting in cell cycle arrest and apoptosis in lung cancer cell lines (A549) .

- Cytotoxicity Against Multiple Carcinomas : Research involving a range of fluorinated triazoles showed significant cytotoxic effects across various cancer types including breast (MCF-7), colon (HT-29), and pancreas (PT-45), with IC50 values indicating moderate sensitivity .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound's structural features may enhance its effectiveness against specific pathogens.

Mechanisms of Antimicrobial Action

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity.

- Enzyme Inhibition : Similar to its anticancer properties, the inhibition of specific enzymes critical for microbial survival has been observed.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural modifications:

- Fluorination : The introduction of fluorine atoms has been shown to enhance both lipophilicity and biological activity.

- Substituent Variations : Changes in substituents on the phenyl or pyridine rings can significantly alter potency and selectivity against different biological targets.

Propriétés

IUPAC Name |

1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-4-ylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O/c1-11-14(18)4-3-5-15(11)23-12(2)16(21-22-23)17(24)20-10-13-6-8-19-9-7-13/h3-9H,10H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVOWVACENCVJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=CC=NC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.